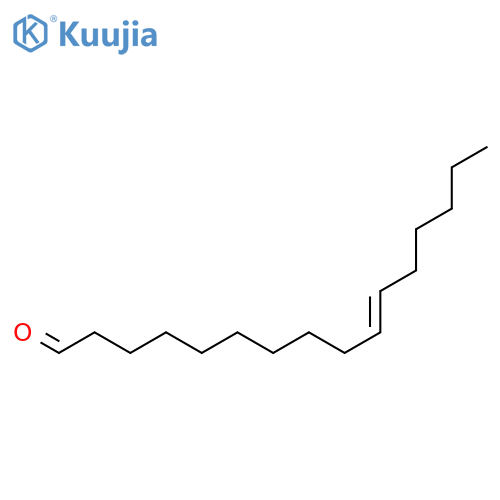Cas no 72698-30-7 ((E)-10-Hexadecenal)

(E)-10-Hexadecenal structure
商品名:(E)-10-Hexadecenal
CAS番号:72698-30-7
MF:C16H30O
メガワット:238.408805370331
CID:1062242
(E)-10-Hexadecenal 化学的及び物理的性質
名前と識別子
-
- (E)-10-Hexadecenal
- (E)-hexadec-10-enal
- (10E)-10-Hexadecenal
- 10E-Hexadecenal
- 10-hexadecenal,E
-
計算された属性
- せいみつぶんしりょう: 238.23000
じっけんとくせい
- PSA: 17.07000
- LogP: 5.44260
(E)-10-Hexadecenal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR382-50mg |
(E)-10-Hexadecenal |
72698-30-7 | 98+% | 50mg |
1284.0CNY | 2021-07-14 | |
| Ambeed | A1363381-100mg |
(E)-Hexadec-10-enal |
72698-30-7 | 98% | 100mg |
$292.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1251990-250mg |
(E)-10-Hexadecenal |
72698-30-7 | 98% | 250mg |
$550 | 2023-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR382-200mg |
(E)-10-Hexadecenal |
72698-30-7 | 98+% | 200mg |
3208.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | Y1251990-100mg |
(E)-10-Hexadecenal |
72698-30-7 | 98% | 100mg |
$275 | 2024-06-06 | |
| TRC | H293670-5mg |
(E)-10-Hexadecenal |
72698-30-7 | 5mg |
$282.00 | 2023-05-18 | ||
| Aaron | AR00FEMN-100mg |
(E)-10-Hexadecenal |
72698-30-7 | 98% | 100mg |
$302.00 | 2025-02-12 | |
| eNovation Chemicals LLC | Y1251990-100mg |
(E)-10-Hexadecenal |
72698-30-7 | 98% | 100mg |
$305 | 2025-02-26 | |
| Key Organics Ltd | BS-48686-0.25g |
(E)-Hexadec-10-enal |
72698-30-7 | >97% | 0.25g |
£524.00 | 2025-03-04 | |
| Ambeed | A1363381-250mg |
(E)-Hexadec-10-enal |
72698-30-7 | 98% | 250mg |
$431.0 | 2024-04-17 |
(E)-10-Hexadecenal 関連文献
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
推奨される供給者
Amadis Chemical Company Limited
(CAS:72698-30-7)(E)-10-Hexadecenal

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):263.0/388.0/927.0